REACTION_CXSMILES
|
[CH2:1]([C:3](=[CH:6][CH2:7][CH2:8][CH3:9])[CH:4]=[O:5])[CH3:2].[CH3:10][N:11]1CCCC1=O.C#N.[OH-].[Na+]>C(O)CO>[CH2:1]([C:3](=[CH:6][CH2:7][CH2:8][CH3:9])[CH:4]=[O:5])[CH3:2].[C:10]([CH:6]([CH2:7][CH2:8][CH3:9])[CH:3]([CH2:1][CH3:2])[CH:4]=[O:5])#[N:11] |f:3.4|
|
Name
|
2-ethylhex-2-enal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C=O)=CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave was closed
|
Type
|
CUSTOM
|
Details
|
were then metered in over about 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the product was removed via a siphon tube
|
Type
|
ADDITION
|
Details
|
introduced onto a mixture of 5 parts of 85% strength phosphoric acid and 300 parts of ice
|
Type
|
WASH
|
Details
|
the solution was washed with three times 500 parts of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
fractionally distilled
|
Name
|
2-ethylhex-2-enal
|
Type
|
product
|
Smiles
|
C(C)C(C=O)=CCCC
|
Name
|
3-cyano-2-ethylhexanal
|
Type
|
product
|
Smiles
|
C(#N)C(C(C=O)CC)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([C:3](=[CH:6][CH2:7][CH2:8][CH3:9])[CH:4]=[O:5])[CH3:2].[CH3:10][N:11]1CCCC1=O.C#N.[OH-].[Na+]>C(O)CO>[CH2:1]([C:3](=[CH:6][CH2:7][CH2:8][CH3:9])[CH:4]=[O:5])[CH3:2].[C:10]([CH:6]([CH2:7][CH2:8][CH3:9])[CH:3]([CH2:1][CH3:2])[CH:4]=[O:5])#[N:11] |f:3.4|
|
Name
|
2-ethylhex-2-enal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C=O)=CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave was closed
|
Type
|
CUSTOM
|
Details
|
were then metered in over about 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the product was removed via a siphon tube
|
Type
|
ADDITION
|
Details
|
introduced onto a mixture of 5 parts of 85% strength phosphoric acid and 300 parts of ice
|
Type
|
WASH
|
Details
|
the solution was washed with three times 500 parts of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
fractionally distilled
|
Name
|
2-ethylhex-2-enal
|
Type
|
product
|
Smiles
|
C(C)C(C=O)=CCCC
|
Name
|
3-cyano-2-ethylhexanal
|
Type
|
product
|
Smiles
|
C(#N)C(C(C=O)CC)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([C:3](=[CH:6][CH2:7][CH2:8][CH3:9])[CH:4]=[O:5])[CH3:2].[CH3:10][N:11]1CCCC1=O.C#N.[OH-].[Na+]>C(O)CO>[CH2:1]([C:3](=[CH:6][CH2:7][CH2:8][CH3:9])[CH:4]=[O:5])[CH3:2].[C:10]([CH:6]([CH2:7][CH2:8][CH3:9])[CH:3]([CH2:1][CH3:2])[CH:4]=[O:5])#[N:11] |f:3.4|
|
Name
|
2-ethylhex-2-enal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C=O)=CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave was closed
|
Type
|
CUSTOM
|
Details
|
were then metered in over about 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the product was removed via a siphon tube
|
Type
|
ADDITION
|
Details
|
introduced onto a mixture of 5 parts of 85% strength phosphoric acid and 300 parts of ice
|
Type
|
WASH
|
Details
|
the solution was washed with three times 500 parts of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
fractionally distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(C=O)=CCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(C=O)CC)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |